5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Description
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a trifluoromethyl (-CF₃) group attached to the para position of the phenyl ring (CAS: 10445-04-2; molecular formula: C₉H₆F₃N₃S) . Thiadiazoles are heterocyclic compounds known for their broad-spectrum biological activities, including antifungal, insecticidal, and anticonvulsant properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOYAQXGLSFYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzenamine with thiocarbonyl diimidazole (TCDI) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives
Scientific Research Applications
While specific comprehensive data tables and case studies focusing solely on the applications of "5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine" are not available within the provided search results, the results do offer insights into the properties, potential applications, and related compounds of this chemical.
Chemical Properties and Synthesis
- Molecular Formula and Weight The compound has a molecular formula of and a molecular weight of 245.22 .
- IUPAC Name The IUPAC name is 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine .
- Synthesis 2-sulfinyl -5 - (trifluoromethyl) - 1,3,4 - thiadiazole compounds can be synthesized by reacting 2 - thioether -5 - (trifluoromethyl) -1,3,4 - thiadiazole under the effect of a specific oxidizing agent in an organic solvent or a mixture of an organic solvent and water .
Potential Applications
- Medicinal Chemistry 1,3,4-thiadiazoles, in general, represent a promising area of research in medicinal chemistry and drug discovery, with a wide range of potential applications .
- Antitumor Agents Novel 1,3,4-thiadiazole derivatives have been evaluated as potential antitumor agents against chronic myelogenous leukemia .
- Pesticide Some 2-substituted -5-trifluoromethyl-1,3,4-thiadiazoles possess fungicidal, bactericidal, arthtopodicidal, and insecticidal properties .
Safety Information
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
Antifungal Activity
5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine derivatives (e.g., compounds 18–23 in ):
- 5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives (): Substituents: Phenylamino groups. Activity: Marked antifungal properties; structures validated via IR, UV, and ¹H NMR .
Acetylcholinesterase Inhibition
Halogen-Substituted Derivatives
Fluorinated Compounds
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (): Substituents: Meta-fluorophenyl. Applications: Structural studies via X-ray crystallography; fungicidal activity noted .
Chlorinated Derivatives
Anticonvulsant Thiadiazoles
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) (): Substituents: Chlorophenoxy and ethyl groups. Activity: ED₅₀ of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), making it the most potent anticonvulsant in its series .
Molecular Properties
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- IUPAC Name : this compound
- Molecular Formula : C9H6F3N3S
- Molecular Weight : 245.23 g/mol
- CAS Number : 10445-04-2
- Melting Point : Approximately 232°C (decomposition) .
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant effects. A study demonstrated that related thiadiazole derivatives could block maximal electroshock seizures in various animal models, including mice and cats. The mechanism appears to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated .
Anti-apoptotic Effects
Recent investigations have highlighted the anti-apoptotic potential of thiadiazole derivatives. In vivo studies showed that certain derivatives significantly reduced tissue damage in renal ischemia/reperfusion models. The compounds were found to inhibit caspase-3 activity, suggesting a protective effect against apoptosis in renal tissues .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticonvulsant | Effective in models | Modulation of neurotransmitters |
| Anti-apoptotic | Significant reduction | Caspase inhibition |
Study on Renal Protection
In a controlled experiment using rat models subjected to renal ischemia/reperfusion, compounds derived from thiadiazoles showed a marked decrease in renal tissue apoptosis. The study utilized N-acetylcysteine (NAC) as a reference for anti-apoptotic activity and found that the thiadiazole derivatives outperformed NAC in reducing active caspase levels .
Neuroprotective Effects
Another study explored the neuroprotective effects of thiadiazole derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Caspase Inhibition : The compound exhibits selective inhibition of caspases involved in the apoptotic pathway.
- Neurotransmitter Modulation : It may influence neurotransmitter release and receptor activity, contributing to its anticonvulsant properties.
- Antioxidant Activity : The presence of trifluoromethyl groups enhances the compound's ability to scavenge free radicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine?
- Methodology : Synthesis typically involves cyclocondensation of precursors. For example:
- Route 1 : Reacting isonicotinoyl hydrazide with potassium thiocyanate (KSCN) in concentrated sulfuric acid, followed by cyclocondensation with aromatic aldehydes .
- Route 2 : Using phosphorus oxychloride (POCl₃) under reflux conditions with N-phenylthiosemicarbazide and adjusting pH with ammonia for precipitation .
- Route 3 : Heating 4-pyridinecarboxylic acid with thiosemicarbazide at 363 K, followed by recrystallization from ethanol .
- Key Considerations : Control of reaction temperature, stoichiometry, and purification methods (e.g., recrystallization from DMSO/water or ethanol).
Q. Which spectroscopic and structural characterization techniques are essential for this compound?
- Techniques :
- X-ray crystallography : Determines molecular geometry, hydrogen bonding, and dihedral angles (e.g., intermolecular N–H⋯N interactions ).
- FT-IR spectroscopy : Identifies functional groups (e.g., N–H stretching in the amine group ).
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- NMR spectroscopy : Resolves aromatic and trifluoromethyl proton environments.
Q. What safety precautions are critical during synthesis?
- Protocols :
- Use PPE (gloves, goggles) to avoid contact with corrosive reagents like POCl₃ or sulfuric acid .
- Ensure proper ventilation to mitigate fumes.
- Neutralize acidic waste with ammonia and dispose via certified hazardous waste management .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Approaches :
- Catalyst screening : Mn(II) catalysts enhance cyclization efficiency in related thiadiazole syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility during cycloaddition .
- Temperature control : Reflux at 90–120°C maximizes POCl₃-mediated reactions .
- Design of Experiments (DOE) : Use factorial designs to test variables (molar ratios, time, temperature).
Q. What computational methods predict the electronic and biological properties of this compound?
- Methods :
- Density Functional Theory (DFT) : Calculates molecular geometry, frontier orbitals (HOMO/LUMO), and vibrational frequencies to correlate with experimental IR data .
- Molecular docking : Screens against protein targets (e.g., enzymes in cancer pathways) to predict binding affinities .
- Workflow : Optimize geometry (B3LYP/6-31G* basis set), simulate electrostatic potentials, and dock with AutoDock Vina.
Q. How does crystal structure analysis inform reactivity and bioactivity?
- Insights :
- Dihedral angles : Influence π-π stacking and molecular packing (e.g., 21.5° between thiadiazole and phenyl rings ).
- Hydrogen bonding : Stabilizes supramolecular assemblies (e.g., chains along the b-axis ), affecting solubility and bioavailability.
- Applications : Correlate structural motifs (e.g., trifluoromethyl position) with antifungal or insecticidal activity .
Q. What strategies enhance pharmacological properties through structural modifications?
- Derivatization Approaches :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to modulate bioactivity .
- Heterocycle fusion : Synthesize oxadiazole-thiadiazole hybrids to exploit dual antioxidant and anticancer mechanisms .
- Sulfanyl functionalization : Modify thiadiazole sulfur with methyl or benzyl groups to alter lipophilicity .
- Evaluation : Screen derivatives via in vitro assays (e.g., DPPH for antioxidants , MTT for cytotoxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
